2-(4-Chlorophenyl)quinoxaline-5-carboxamide
Overview
Description
2-(4-Chlorophenyl)quinoxaline-5-carboxamide is an organic compound belonging to the class of quinoxalines. Quinoxalines are bicyclic heterocycles composed of a benzene ring fused to a pyrazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)quinoxaline-5-carboxamide typically involves the condensation of 4-chloroaniline with 1,2-dicarbonyl compounds under suitable reaction conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can improve the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)quinoxaline-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-5-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Quinoxaline-5-carboxylic acid derivatives.
Reduction: Amine derivatives of quinoxaline.
Substitution: Various substituted quinoxaline derivatives depending on the substituent introduced.
Scientific Research Applications
2-(4-Chlorophenyl)quinoxaline-5-carboxamide has several scientific research applications, including:
Mechanism of Action
The primary mechanism of action of 2-(4-Chlorophenyl)quinoxaline-5-carboxamide involves the inhibition of poly [ADP-ribose] polymerase (PARP). PARP is an enzyme involved in DNA repair processes. By inhibiting PARP, the compound prevents the repair of DNA damage, leading to cell death in cancer cells that rely on PARP for survival. This mechanism is particularly effective in cancer cells with defective DNA repair pathways .
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)quinoxaline-5-carboxamide: A similar compound with slight structural differences.
2,3-Dichloro-5,6-dicyano-p-benzoquinone: Another quinoxaline derivative with different substituents.
Uniqueness
2-(4-Chlorophenyl)quinoxaline-5-carboxamide is unique due to its specific inhibition of PARP with a high degree of selectivity. This selectivity makes it a valuable compound in cancer research, as it can target cancer cells while sparing normal cells. Additionally, its structural features allow for further modifications to enhance its pharmacological properties .
Properties
IUPAC Name |
2-(4-chlorophenyl)quinoxaline-5-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O/c16-10-6-4-9(5-7-10)13-8-18-14-11(15(17)20)2-1-3-12(14)19-13/h1-8H,(H2,17,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDJDYJOTQNZIBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)N=C(C=N2)C3=CC=C(C=C3)Cl)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40433893 | |
Record name | 2-(4-chlorophenyl)quinoxaline-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40433893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
489457-66-1 | |
Record name | FR-261529 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0489457661 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(4-chlorophenyl)quinoxaline-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40433893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FR-261529 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LD57SWY2TR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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